molecular formula C12H21NO B2763716 1-(4-Propylazepan-1-yl)prop-2-en-1-one CAS No. 1339197-71-5

1-(4-Propylazepan-1-yl)prop-2-en-1-one

Cat. No.: B2763716
CAS No.: 1339197-71-5
M. Wt: 195.306
InChI Key: NOCPOFYBQLEILT-UHFFFAOYSA-N
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Description

1-(4-Propylazepan-1-yl)prop-2-en-1-one is a chemical compound of significant interest in organic synthesis and pharmaceutical research. This molecule, with the molecular formula C14H23NO, features a propyl-substituted azepane ring linked to a prop-2-en-1-one (acryloyl) group. The seven-membered azepane ring is a notable scaffold found in various biologically active compounds and pharmaceuticals . The presence of the acryloyl group makes this compound a valuable electrophilic acceptor, suitable for Michael addition reactions and other synthetic transformations, which is a common feature in intermediates used for creating more complex molecules . As a specialized building block, its primary research applications include serving as a key intermediate in the design and synthesis of novel compounds for drug discovery programs. Researchers may utilize it in the development of potential therapeutic agents, where the azepane core can contribute to molecular recognition and pharmacokinetic properties. The compound is offered for research purposes as part of a collection of unique chemicals to support early-stage discovery. Disclaimer: This product is provided 'As-Is' for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the identity and purity of the product to meet their specific research requirements.

Properties

IUPAC Name

1-(4-propylazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-6-11-7-5-9-13(10-8-11)12(14)4-2/h4,11H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCPOFYBQLEILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Propylazepan-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the nitrogen atom in the azepane ring using a propyl halide under basic conditions.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be introduced through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propylazepan-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or the prop-2-en-1-one moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperidinones, including 1-(4-Propylazepan-1-yl)prop-2-en-1-one, exhibit significant antidepressant and anxiolytic properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2. Anticancer Activity

Several studies have reported the anticancer potential of piperidinone derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cancer cell proliferation . The mechanism often involves the disruption of cellular signaling pathways that promote tumor growth.

3. Neuroprotective Properties

The neuroprotective capabilities of piperidinone derivatives have been investigated in models of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating conditions like Alzheimer's and Parkinson's disease .

Material Science Applications

1. Ink Formulations

Recent innovations have explored the use of piperidinone derivatives in non-aqueous ink formulations for printing technologies. The incorporation of this compound into ink compositions enhances their stability and performance under various printing conditions . Such formulations are particularly useful in high-speed printing applications where ink viscosity and drying times are critical.

2. Polymer Synthesis

The compound also serves as a valuable intermediate in the synthesis of polymers with specific characteristics. Its reactivity allows for the incorporation into larger polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability .

Case Study 1: Antidepressant Activity Assessment

A study conducted on a series of piperidinone derivatives, including this compound, evaluated their effects on animal models of depression. The findings indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of this compound against breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 1-(4-Propylazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(4-Propylazepan-1-yl)prop-2-en-1-one, emphasizing substituent effects and applications:

Compound Name Core Structure Substituent(s) Key Properties/Applications Synthesis Highlights
This compound Azepane-propenone 4-propylazepane Potential anticancer activity (inferred) Not explicitly described
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole-propenone Dimethylamino, indole Anticancer intermediate; high purity Two substitutions, one condensation; optimized conditions (yield: ~85%)
Generic enone derivatives Propenone backbone Variable (e.g., aryl, alkyl) Broad reactivity (e.g., Michael addition) Typically via Claisen-Schmidt condensations

Key Comparative Analyses

Substituent Effects on Reactivity and Bioactivity The azepane-propenone scaffold in the target compound introduces a rigid, bulky heterocycle that may reduce solubility compared to smaller substituents (e.g., dimethylamino groups in the indole analogue). The indole-propenone derivative () leverages the aromatic indole group for π-π stacking in drug-receptor interactions, a feature absent in the azepane-based compound. This difference may influence binding affinity in anticancer applications .

Synthetic Challenges and Purity The indole-based enone required optimized reaction conditions (e.g., temperature, solvent) to achieve ~85% yield and high purity, suggesting that the synthesis of the azepane analogue may similarly demand careful optimization, especially for managing steric hindrance from the propylazepane group .

Hydrogen-Bonding and Crystallinity Hydrogen-bonding patterns in azepane derivatives are influenced by the cyclic amine’s lone pair, which can act as a donor or acceptor. In contrast, indole-based enones primarily utilize N–H groups for hydrogen bonding, leading to distinct crystal packing behaviors .

Thermodynamic and Kinetic Stability

  • The α,β-unsaturated ketone moiety in both compounds is prone to nucleophilic attack (e.g., Michael addition). However, the electron-donating propylazepane group in the target compound may reduce electrophilicity at the β-carbon compared to the electron-withdrawing indole substituent, altering reaction kinetics .

Biological Activity

1-(4-Propylazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This review aims to consolidate current findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Chemical Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on chalcone derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the molecular structure can enhance efficacy against microbial strains .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Research indicates that related compounds exhibit inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations. This suggests that this compound may possess similar properties, warranting further investigation into its mechanisms of action .

Anticancer Properties

In vitro studies have reported that compounds with enone moieties can induce apoptosis in cancer cells. For example, certain analogs have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The presence of specific functional groups appears crucial for enhancing the anticancer activity of these compounds .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition against Gram-negative bacteria
Anti-inflammatoryUp to 85% inhibition of TNF-α
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Chalcone Derivatives : A study synthesized various chalcone derivatives and assessed their antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy against bacterial strains.
  • Pyrazoline Compounds : Research on pyrazoline derivatives revealed promising anti-tubercular and antimicrobial properties, providing insights into how structural elements can affect biological outcomes .

Research Findings

The synthesis and evaluation of compounds similar to this compound have highlighted the importance of molecular structure in determining biological activity. Key findings include:

  • The presence of an enone group is often associated with enhanced biological activities across various assays.
  • Structural modifications can lead to improved selectivity for cancer cells over normal cells, which is crucial for developing targeted therapies.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Propylazepan-1-yl)prop-2-en-1-one to improve yield and purity?

  • Methodological Answer : The synthesis of α,β-unsaturated ketones like this compound typically employs Claisen-Schmidt condensation, as seen in analogous chalcone derivatives . Key parameters include:
  • Catalyst Selection : Use acid (e.g., thionyl chloride) or base catalysts under anhydrous conditions to drive enolate formation.
  • Solvent Optimization : Ethanol or methanol is common, but aprotic solvents (e.g., DMF) may reduce side reactions.
  • Temperature Control : Maintain 50–70°C to balance reaction kinetics and thermal stability of intermediates .
  • Purification : Column chromatography or recrystallization with ethanol/water mixtures enhances purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the azepane ring’s proton environments and the α,β-unsaturated ketone’s conjugation (e.g., vinyl proton splitting at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm the carbonyl stretch (~1670 cm1^{-1}) and alkene C=C stretch (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Leverage quantum mechanical and molecular dynamics approaches:
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution, focusing on the ketone’s electrophilicity and azepane’s steric effects.
  • Hydrogen-Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to predict crystal packing motifs .
  • Molecular Docking : If bioactive, dock into target proteins (e.g., enzymes) using AutoDock Vina to assess binding affinity and mechanism .

Q. What crystallographic challenges arise from the azepane ring’s conformational flexibility in this compound?

  • Methodological Answer : The seven-membered azepane ring exhibits chair-to-boat transitions, complicating refinement:
  • Data Collection : Use low-temperature (100 K) crystallography to minimize thermal motion.
  • Refinement Tools : Apply SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters .
  • Visualization : Mercury’s Materials Module can compare packing patterns and void spaces in polymorphs .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from assay variability or structural modifications:
  • Standardized Assays : Replicate antimicrobial tests (e.g., MIC determinations) under CLSI guidelines to ensure reproducibility .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., propyl chain length) and correlate with activity trends.
  • Metabolic Stability : Use LC-MS to assess degradation pathways in biological media.

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